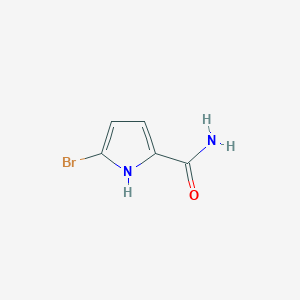

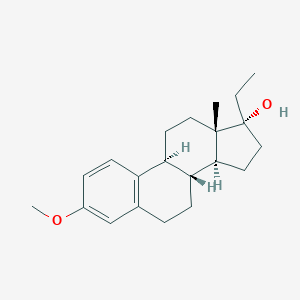

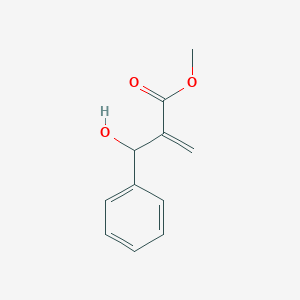

![molecular formula C11H12N2O2 B101928 Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 16205-45-1](/img/structure/B101928.png)

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Overview

Description

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds, specifically the pyrazolopyridine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives involves various strategies. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by first preparing methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and then treating it with POCl3 to give a reactive chloro derivative, which was further reacted with amines and other reagents to yield the corresponding 7-substituted derivatives . Similarly, the synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines was carried out through a three-component reaction involving aminoazoles, acetoacetic ester, and aldehydes . These methods demonstrate the versatility in synthesizing pyrazolopyridine derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as IR spectroscopy and PMR spectrometry . In some cases, the structure is further confirmed by independent synthesis and 13C NMR spectroscopy . These techniques ensure the accurate identification of the synthesized molecules and their structural integrity.

Chemical Reactions Analysis

Pyrazolopyridine derivatives undergo various chemical reactions. For example, 2-hydroxypyrazolo[1,5-a]pyridine was shown to undergo nitrosation, nitration, and bromination at the C-3 position. It also reacted with diazomethane and dimethyl sulfate to give methoxypyrazolo[1,5-a]pyridine and other methylated products . The reactivity of these compounds is influenced by the presence of functional groups and the specific conditions employed during the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as aryl or heteryl groups can affect the antimicrobial activity of these compounds . The solubility, melting points, and stability of these compounds can vary significantly based on their specific substituents and structural conformations. These properties are crucial for their potential applications in pharmaceuticals and as intermediates in chemical syntheses.

Scientific Research Applications

Reactivity and Derivative Synthesis

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is involved in the synthesis of various heterocyclic compounds. For example, it's used in the preparation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are obtained through reactions with ammonium acetate. This process also involves O-alkylation in compounds with a 2-hydroxy group (Bruni et al., 1994).

Synthesis of Xanthine and Isoguanine Analogs

It's utilized in creating xanthine and isoguanine analogs, such as 4,6-dihydroxy-l-methylpyrazolo[3,4-b]pyridine and 4-amino-6-hydroxy-1-methylpyrazolo[3,4-b]pyridine. These compounds are derived from ethyl 5-amino-1-methylpyrazole-4-carboxylate and 5-amino-1-methylpyrazole-4-carbonitrile, respectively (Schneller & Moore, 1978).

Chemical Structural Studies

In-depth chemical structural studies have been conducted on derivatives of ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate. These studies often involve complex reactions and the use of techniques like 13C NMR spectroscopy to determine the structures of the resulting compounds, as seen in the work of Chimichi et al. (1993).

Synthesis of Pyrazolo[3,4- b ]pyridines

This compound plays a role in the synthesis of pyrazolo[3,4- b ]pyridines, which are further modified to produce various derivatives through different chemical reactions, such as nitrile intermediates, amidoximes, and amidines (Tsizorik et al., 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

The primary targets of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate are currently unknown. This compound is a specialty product for proteomics research , and its specific targets within the proteome are still being investigated.

Mode of Action

It’s known that this compound interacts with its targets in a way that leads to changes in cellular processes .

Biochemical Pathways

As a proteomics research compound, it’s likely that it affects multiple pathways related to protein synthesis, modification, and degradation .

Pharmacokinetics

As a research compound, its bioavailability and pharmacokinetic profile are likely to be dependent on the specific experimental conditions .

Result of Action

It’s known that this compound can influence cellular processes, potentially leading to changes in cell behavior .

properties

IUPAC Name |

ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-8(2)5-4-6-10(9)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBRIZZPBNROSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(N2N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599747 | |

| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

CAS RN |

16205-45-1 | |

| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)

![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)